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Compound of Interest

Compound Name: rac-Vofopitant-d3

Cat. No.: B12394611 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the published findings related to Vofopitant

(also known as GR205171), a potent neurokinin-1 (NK1) receptor antagonist. While specific

experimental data for its deuterated isotopologue, rac-Vofopitant-d3, is not extensively

published, this document will detail the properties of Vofopitant and explain the scientific

context and common applications of its deuterated form in research and development.

Introduction to Vofopitant and the Role of
Deuteration
Vofopitant is a highly selective antagonist of the tachykinin NK1 receptor.[1][2] It has been

investigated for its potential therapeutic effects, including antiemetic and anxiolytic properties.

[2][3]

rac-Vofopitant-d3 is a deuterated form of Vofopitant, meaning that three hydrogen atoms in

the molecule have been replaced by deuterium atoms. This isotopic labeling does not typically

alter the biological activity of the compound. Instead, its primary utility is in analytical and

pharmacokinetic studies, where it serves as an ideal internal standard for mass spectrometry-

based quantification of Vofopitant in biological samples. This is due to its identical chemical

properties but distinct mass, allowing for precise differentiation and measurement.

Mechanism of Action: NK1 Receptor Antagonism
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Vofopitant exerts its effects by blocking the binding of the endogenous ligand, Substance P, to

the NK1 receptor.[1] This receptor is a G-protein coupled receptor (GPCR) that, upon activation

by Substance P, initiates a signaling cascade involving the activation of phospholipase C,

leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). This ultimately

results in an increase in intracellular calcium and the activation of protein kinase C (PKC),

which modulates neuronal excitability and neurotransmitter release. By antagonizing this

receptor, Vofopitant can inhibit these downstream effects.
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Figure 1: Vofopitant's antagonism of the NK1 receptor signaling pathway.
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Comparative Biological Activity and Selectivity
Vofopitant demonstrates high affinity for the NK1 receptor across different species and exhibits

significant selectivity over other neurokinin receptors and various other receptor types.

Receptor Target Species/Assay
Affinity (pKi or
pIC50)

Reference

NK1 Receptor Human 10.6 (pKi) [1]

Rat 9.5 (pKi) [1]

Ferret 9.8 (pKi) [1]

NK2 Receptor - <5.0 (pIC50) [1]

NK3 Receptor - <5.0 (pIC50) [1]

5-HT1A Receptor Rat 6.3 (pKi) [1]

5-HT1D Receptor Bovine 6.6 (pKi) [1]

5-HT2A Receptor Rat 6.5 (pKi) [1]

Histamine H1

Receptor
- 6.5 (pKi) [1]

Histamine H2

Receptor
Guinea-pig 6.6 (pKi) [1]

Ca²⁺ Channel Rat 5.6 (pKi) [1]

Experimental Protocols
While detailed, step-by-step protocols for replicating the synthesis and testing of rac-
Vofopitant-d3 are not available in the public domain, the following outlines the general

methodologies used in the characterization of Vofopitant.

Radioligand Binding Assays for NK1 Receptor Affinity
These assays are performed to determine the binding affinity of a compound for a specific

receptor.
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Membrane Preparation: Membranes are prepared from cells or tissues expressing the NK1

receptor.

Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds

to the NK1 receptor (e.g., [³H]-Substance P) and varying concentrations of the test

compound (Vofopitant).

Separation: The bound and free radioligand are separated by rapid filtration.

Quantification: The amount of radioactivity bound to the membranes is quantified using a

scintillation counter.

Data Analysis: The data are analyzed to determine the concentration of the test compound

that inhibits 50% of the specific binding of the radioligand (IC50). This value can then be

used to calculate the binding affinity (Ki).
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Figure 2: Workflow for a typical radioligand binding assay.

In Vivo Microdialysis
This technique is used to measure the levels of neurotransmitters, such as serotonin (5-HT), in

the extracellular fluid of specific brain regions in living animals.

Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region

of an anesthetized animal (e.g., the frontal cortex).
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Perfusion: The probe is perfused with an artificial cerebrospinal fluid.

Sample Collection: Small molecules from the extracellular fluid diffuse across the semi-

permeable membrane of the probe and are collected in the dialysate.

Drug Administration: Vofopitant and other agents (e.g., selective serotonin reuptake

inhibitors) are administered to the animal.

Analysis: The collected dialysate samples are analyzed by high-performance liquid

chromatography (HPLC) to quantify neurotransmitter levels.

In Vivo Efficacy of Vofopitant
Antiemetic Effects: Vofopitant (at a dose of 0.1 mg/kg) has been shown to inhibit retching

and vomiting induced by various emetogens in ferrets.[3]

Anxiolytic-like Activity: In gerbils, Vofopitant increased the number of entries into and the

percentage of time spent in the open arms of the elevated plus maze at doses ranging from

0.3 to 5 mg/kg, which is indicative of anxiolytic-like effects.[3]

Interaction with SSRIs: Vofopitant (30 mg/kg, i.p.) was found to increase extracellular 5-HT

levels in the frontal cortex of mice treated with the SSRI paroxetine.[1]

Application of rac-Vofopitant-d3 in Pharmacokinetic
Studies
The primary application of rac-Vofopitant-d3 is as an internal standard in bioanalytical

methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to

accurately quantify Vofopitant concentrations in biological matrices like plasma or brain tissue.
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Figure 3: Use of rac-Vofopitant-d3 in a typical bioanalytical workflow.

This approach allows for the correction of any variability in sample preparation and instrument

response, leading to highly accurate and precise pharmacokinetic data for Vofopitant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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